Propylene glycol dinitrate
Overview
Description
Propylene glycol dinitrate (PGDN) is a nitrated ester explosive propellant known for its acute cardiovascular effects at lower exposure levels and methemoglobinemia and vascular collapse at higher ones. Exposure can occur through dermal or inhalation routes, with its toxicology playing a crucial role in setting workplace permissible exposure limits, influenced by vascular headaches and transient decrements in central nervous system performance. The etiology of long-term cardiac morbidity in PGDN-exposed workers remains less understood, with concerns about human central nervous system degeneration and links to infectious diseases being unsubstantiated (Forman, 1988).
Synthesis Analysis
PGDN is synthesized from propylene glycol and nitric acid, leading to the formation of propylene glycol mononitrate isomers, with the metabolism producing inorganic nitrite, inorganic nitrate, and these isomers. The major metabolic pathway results in inorganic nitrate, accounting for a significant portion of PGDN metabolism, indicating a rapid and extensive process of conversion and elimination in organisms (Clark & Litchfield, 1969).
Molecular Structure Analysis
The molecular structure of PGDN, as inferred from related compounds, emphasizes the significance of the nitrate ester groups attached to the propylene glycol backbone. This structure contributes to its explosive properties and the rapid metabolic conversion to mononitrates and ultimately to inorganic nitrates, reflecting the chemical reactivity and biological metabolism of PGDN.
Chemical Reactions and Properties
PGDN undergoes several chemical reactions, including degradation under environmental conditions and metabolic conversion in biological systems. These reactions produce a variety of degradation products, including inorganic nitrates and mononitrate isomers, which are less toxic and have different physical and chemical properties compared to the parent compound (Clark & Litchfield, 1969).
Scientific Research Applications
Propylene Glycol Dinitrate in Toxicology and Epidemiology
Propylene glycol dinitrate (PGDN) is primarily studied in the field of toxicology. It is a nitrated ester explosive propellant with acute cardiovascular effects at lower exposure levels and more severe effects like methemoglobinemia and vascular collapse at higher exposure levels. Exposure can occur through dermal or inhalation routes. Toxicology has been crucial in setting workplace permissible exposure limits, taking into account effects like vascular headaches and transient central nervous system performance decrements (Forman, 1988).
Metabolism and Pharmacologic Properties
PGDN's LD50 values have been determined in various animals, indicating that methemoglobinemia is a principal cause of death following PGDN administration. Its metabolism gives rise to inorganic nitrite and nitrate, as well as propylene glycol mononitrate isomers. PGDN acts as a potent vasodilator, causing a fall in blood pressure that lasts several hours, potentially due to the influence of both the intact molecule and its metabolites (Clark & Litchfield, 1969).
Use as an Explosive Taggant
PGDN has been utilized as a gelatinating agent in energetic formulations and has been assessed for use as a detection taggant. Its synthesis, purity assessment, and the study of its thermal decomposition have been conducted to evaluate its suitability as an explosive taggant. The vapor pressure and enthalpy of vaporization of PGDN are critical characteristics for this application (Fettaka & Lefebvre, 2016).
Human Exposure Studies
Experimental human exposure studies to PGDN vapor have been conducted to monitor physiological and central nervous system responses. Exposure to concentrations above 0.2 ppm caused disruption in the visual evoked response and headache in most subjects. Repeated exposures developed tolerance to headaches, but alterations in VER morphology appeared cumulative (Stewart et al., 1974).
Environmental and Health Impacts
Research in environmental science has identified PGDN as a secondary pollutant in photochemical smog, forming in the photooxidation of a propylene-nitrogen oxides-air system. PGDN is resistant to biodegradation by microorganisms, but it is photolabile, decomposing into pyruvic and lactic acids. Its unexpected volatility, attributed to azeotrope formation with water, poses potential health hazards (Wyman, Guard, & Coleman, 1984).
Safety And Hazards
PGDN is a systemic toxicant with effects on red blood cells, liver, kidneys, the cardiovascular system, and the central nervous system (CNS) in laboratory animals . It is rapidly and completely metabolized in vivo within 24 h and eliminated primarily in urine as inorganic nitrate . For occupational exposures, the National Institute for Occupational Safety and Health has set a recommended exposure limit at 0.05 ppm (0.3 mg/m³) over an eight-hour workday, for dermal exposures .
properties
IUPAC Name |
1-nitrooxypropan-2-yl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O6/c1-3(11-5(8)9)2-10-4(6)7/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXCGTLGGVDWFU-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO[N+](=O)[O-])O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3CNO2OHCHNO2OH, Array, C3H6N2O6 | |
Record name | PROPYLENE GLYCOL DINITRATE | |
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Record name | PROPYLENE GLYCOL DINITRATE | |
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DSSTOX Substance ID |
DTXSID7027627 | |
Record name | Propylene dinitrate | |
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Molecular Weight |
166.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propylene glycol dinitrate is a colorless liquid with a disagreeable odor. Mp: -30 °C. Density 1.37 g/cm3 at 20 °C. Slightly soluble in water (7.97 g/L H2O at 24.85 °C)., Colorless liquid with a disagreeable odor. [Note: A solid below 18 degrees F.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a disagreeable odor., Colorless liquid with a disagreeable odor. [Note: A solid below 18 °F.] | |
Record name | PROPYLENE GLYCOL DINITRATE | |
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Boiling Point |
121 °C (decomposes) | |
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Solubility |
0.1 % (NIOSH, 2023), In water, 3,262 mg/L @ 25 °C /Estimated/, Solubility in water, g/100ml: 0.1, 0.1% | |
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Record name | Propylene glycol dinitrate | |
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Density |
1.23 at 77 °F (NIOSH, 2023) - Denser than water; will sink, Relative density (water = 1): 1.2 (25 °C), 1.23 at 77 °F, (77 °F): 1.23 | |
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Vapor Density |
Relative vapor density (air = 1): 5.73 | |
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Vapor Pressure |
0.07 mmHg at 72 °F (NIOSH, 2023), 0.38 [mmHg], 0.38 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 22.5 °C: 9.3, 0.07 mmHg at 72 °F, (72 °F): 0.07 mmHg | |
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Mechanism of Action |
The mechanism of propylene glycol dinitrate toxicity is related to its vasodilating capacity. Propylene glycol dinitrate is an organic nitrate and shares many of the cardiovascular properties of therapeutic nitrates Organic nitrates induce peripheral vasodilation, decreased ventricular ejection time, relaxation, and a longer period of coronary blood flow. One of the earliest consequences of overexposure to propylene glycol dinitrate is a vasodilation of the cerebral vessels Should the overexposure be more severe, the relaxation of the vascular smooth muscle can result in a fall in blood pressure followed by a compensatory vasoconstriction. | |
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Product Name |
Propylene glycol dinitrate | |
Color/Form |
Red-orange liquid | |
CAS RN |
6423-43-4 | |
Record name | PROPYLENE GLYCOL DINITRATE | |
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URL | https://www.cdc.gov/niosh-rtecs/TY602160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
18 °F (NIOSH, 2023), 18 °F | |
Record name | PROPYLENE GLYCOL DINITRATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25057 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,2-PROPYLENE GLYCOL DINITRATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/470 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Propylene glycol dinitrate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0535.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.